H-グリシン-チロシン-プロリン-グリシン-グルタミン-バリン-OH

概要

説明

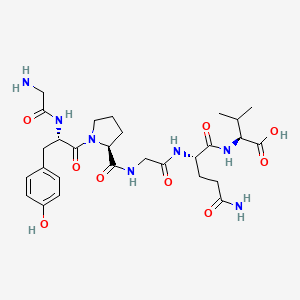

The compound H-Gly-tyr-pro-gly-gln-val-OH is a hexapeptide consisting of the amino acids glycine, tyrosine, proline, glycine, glutamine, and valine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

科学的研究の応用

Chemical Properties and Structure

H-Gly-Tyr-Pro-Gly-Gln-Val-OH is a peptide composed of six amino acids: glycine (Gly), tyrosine (Tyr), proline (Pro), glutamine (Gln), and valine (Val). Its molecular formula is C28H41N7O9, and it exhibits several important physical and chemical properties that contribute to its biological functions .

Antioxidant Properties

Studies have indicated that peptides similar to H-Gly-Tyr-Pro-Gly-Gln-Val-OH possess antioxidant activities. These peptides can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases.

Immunomodulatory Effects

Research has shown that certain peptides can modulate immune responses. H-Gly-Tyr-Pro-Gly-Gln-Val-OH may enhance the activity of immune cells, such as T lymphocytes, which play a critical role in the body's defense against pathogens. This immunomodulatory effect could be beneficial in developing therapies for autoimmune diseases and cancer .

Anticancer Potential

The peptide's structure suggests potential interactions with cellular receptors involved in cancer progression. Preliminary studies indicate that similar peptides can inhibit tumor growth and metastasis, making H-Gly-Tyr-Pro-Gly-Gln-Val-OH a candidate for further investigation in cancer therapy .

Drug Development

H-Gly-Tyr-Pro-Gly-Gln-Val-OH is being explored as a lead compound in drug development due to its biological activities. Its ability to interact with specific receptors may facilitate the design of novel therapeutics targeting various diseases, including cancer and inflammatory disorders.

Peptide Synthesis Techniques

The synthesis of H-Gly-Tyr-Pro-Gly-Gln-Val-OH serves as an example for researchers studying peptide synthesis techniques. The methodologies developed for creating this peptide can be applied to other peptide-based drugs, enhancing efficiency and scalability in pharmaceutical manufacturing .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study 1: Antioxidant Activity | Demonstrated that peptides with similar structures reduce oxidative stress in neuronal cells. | Supports potential neuroprotective applications. |

| Study 2: Immunomodulation | Found that specific peptide sequences enhance T cell proliferation and activity. | Suggests therapeutic use in immunotherapy for cancer patients. |

| Study 3: Anticancer Activity | Investigated the effects of related peptides on tumor growth inhibition in vitro. | Provides insights into potential applications for cancer treatment. |

作用機序

Target of Action

The primary target of the compound H-Gly-Tyr-Pro-Gly-Gln-Val-OH is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation .

Mode of Action

H-Gly-Tyr-Pro-Gly-Gln-Val-OH, also known as PAR4 (1-6), is a peptide agonist of PAR4 . It corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4 and residues 48-53 of the full-length sequence . The compound activates PAR4 and the cleavage site mutant PAR4 R47A when used at a concentration of 500 μM .

Biochemical Pathways

The activation of PAR4 by H-Gly-Tyr-Pro-Gly-Gln-Val-OH leads to platelet aggregation . This is a key step in the coagulation cascade, a biochemical pathway that leads to blood clotting.

Pharmacokinetics

It is known that the compound is soluble in water (>2mg/ml) , which suggests that it may have good bioavailability

Result of Action

The activation of PAR4 by H-Gly-Tyr-Pro-Gly-Gln-Val-OH results in platelet aggregation . This can contribute to the formation of a blood clot, which is crucial for preventing excessive bleeding after injury.

Action Environment

The action of H-Gly-Tyr-Pro-Gly-Gln-Val-OH can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability may be affected by temperature, as it is recommended to be stored at -15°C

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-tyr-pro-gly-gln-val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like H-Gly-tyr-pro-gly-gln-val-OH often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

H-Gly-tyr-pro-gly-gln-val-OH: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be selectively oxidized to form dityrosine or other oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitutions are typically performed during the synthesis phase using protected amino acid derivatives.

Major Products

Oxidation: Oxidized tyrosine derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

類似化合物との比較

H-Gly-tyr-pro-gly-gln-val-OH: can be compared with other hexapeptides or peptides with similar sequences. Some similar compounds include:

H-Gly-tyr-pro-gly-gln-ala-OH: Similar structure but with alanine instead of valine.

H-Gly-tyr-pro-gly-gln-leu-OH: Similar structure but with leucine instead of valine.

The uniqueness of H-Gly-tyr-pro-gly-gln-val-OH

生物活性

H-Gly-Tyr-Pro-Gly-Gln-Val-OH, also known as a peptide with significant implications in biological systems, is a retro-sequence of the proteinase-activated receptor (PAR) family. This compound is of particular interest due to its potential roles in various physiological and pathological processes, including cancer progression and neurobiology.

Chemical Structure and Properties

- Molecular Formula: C30H42F3N7O11

- Molecular Weight: 703.68 g/mol

- CAS Number: 1963-21-9

This peptide consists of several amino acids that contribute to its biological activity, specifically targeting proteinase-activated receptors (PARs) such as PAR-1 and PAR-2, which are known to mediate various signaling pathways involved in cell proliferation and survival.

Activation of Proteinase-Activated Receptors (PARs)

The primary mechanism by which H-Gly-Tyr-Pro-Gly-Gln-Val-OH exerts its biological effects is through the activation of PARs. These receptors are involved in several signaling cascades that impact cellular behavior:

Case Study: Cancer Cell Proliferation

A study examining the effects of PAR-1 activation on HT-29 colon cancer cells demonstrated that stimulation by H-Gly-Tyr-Pro-Gly-Gln-Val-OH resulted in significant cell growth. The downstream effects included the release of transforming growth factor-beta (TGF-β) and transactivation of epidermal growth factor receptors (EGFR), leading to enhanced mitogenic signaling .

Anxiolytic Activity

In related research, peptides derived from similar sequences have exhibited anxiolytic-like properties. For example, YLG (Tyr-Leu-Gly) showed significant effects on anxiety-related behavior in animal models, suggesting that modifications of similar peptides could yield compounds with therapeutic potential for anxiety disorders .

Data Table: Biological Activities of Related Peptides

| Peptide Name | Biological Activity | Mechanism of Action |

|---|---|---|

| H-Gly-Tyr-Pro-Gly-Gln-Val-OH | Cancer cell proliferation | PAR-1 activation leading to TGF-β release |

| YLG (Tyr-Leu-Gly) | Anxiolytic-like activity | Modulation of serotonin and dopamine receptors |

| Glycyl-L-valine | Endogenous metabolite | Potential role in metabolic pathways |

特性

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCFYKYDKDAJKZ-XHOYROJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。